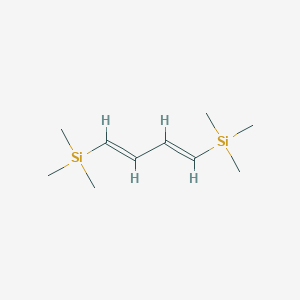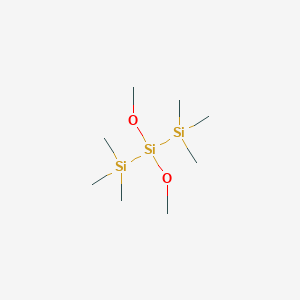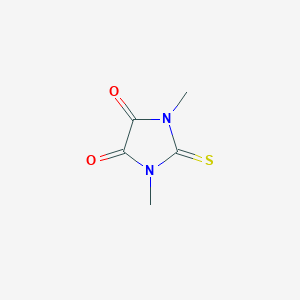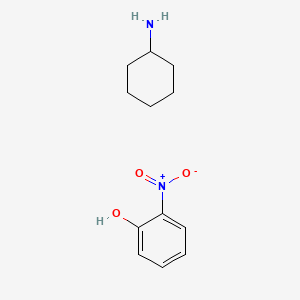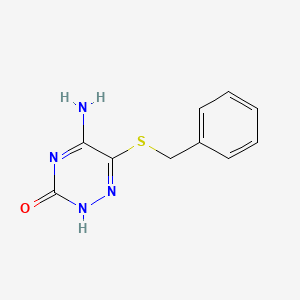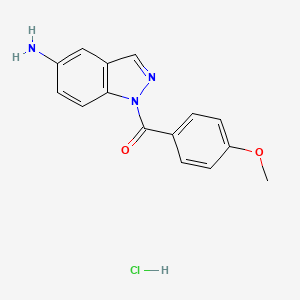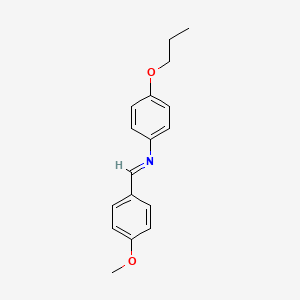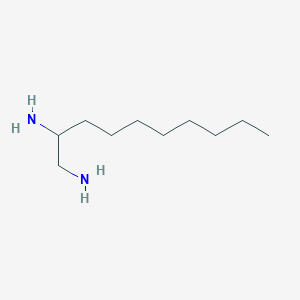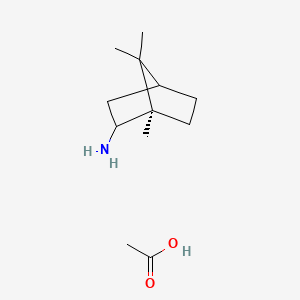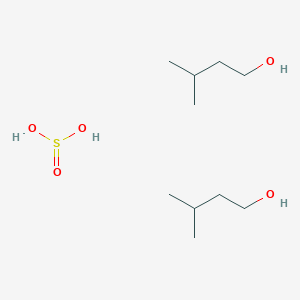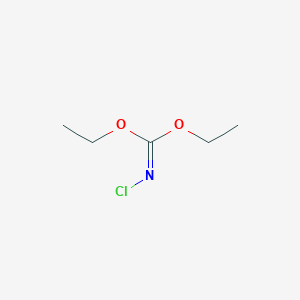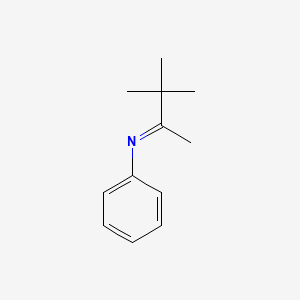
(2E)-3,3-Dimethyl-N-phenylbutan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-phenylbutan-2-imine is an organic compound with the molecular formula C12H17N. It belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is notable for its structural features, including a phenyl group attached to the nitrogen atom and two methyl groups at the 3-position of the butan-2-imine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-phenylbutan-2-imine typically involves the condensation of a primary amine with a ketone or aldehyde. One common method is the reaction of 3,3-dimethylbutan-2-one with aniline (phenylamine) under acidic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:
3,3-dimethylbutan-2-one+aniline→3,3-dimethyl-N-phenylbutan-2-imine+H2O
Industrial Production Methods
In an industrial setting, the production of 3,3-dimethyl-N-phenylbutan-2-imine may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts, such as acid catalysts, can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-phenylbutan-2-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3,3-dimethyl-N-phenylbutan-2-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-phenylbutan-2-imine involves its interaction with molecular targets through the imine group. The C=N bond can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethylbutan-2-imine: Lacks the phenyl group, resulting in different reactivity and applications.
N-phenylbutan-2-imine: Lacks the two methyl groups at the 3-position, affecting its steric and electronic properties.
3,3-dimethyl-N-methylbutan-2-imine: Substitutes the phenyl group with a methyl group, altering its chemical behavior.
Uniqueness
3,3-dimethyl-N-phenylbutan-2-imine is unique due to the presence of both the phenyl group and the two methyl groups at the 3-position
Properties
CAS No. |
13114-20-0 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3,3-dimethyl-N-phenylbutan-2-imine |
InChI |
InChI=1S/C12H17N/c1-10(12(2,3)4)13-11-8-6-5-7-9-11/h5-9H,1-4H3 |
InChI Key |
JMAYGWLEUGWVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
